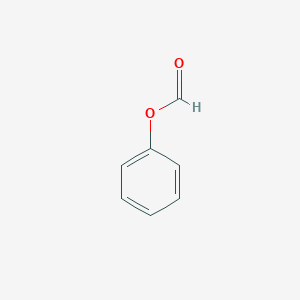

ギ酸フェニル

概要

説明

Phenyl formate is a volatile organic compound (VOC) that is used in a variety of applications, from pharmaceuticals to food additives. This compound has a distinctive fruity odor, and is also known as methylbenzoate. Phenyl formate is produced through a variety of synthetic methods, including the reaction of phenol with formic acid. It is used as a flavoring agent, a preservative, and an insect repellent. In addition, it has been studied for its potential therapeutic effects in several diseases, including cancer and diabetes.

科学的研究の応用

ギ酸フェニル:科学研究アプリケーションの包括的な分析:ギ酸フェニルは、科学研究で多くの用途を持つ汎用性の高い化学化合物です。以下は、独自のアプリケーションに焦点を当てた詳細なセクションです。

パラジウム触媒によるカルボニル化反応

ギ酸フェニルは、アリール、アルケニル、およびアリルハライドのパラジウム触媒によるカルボニル化に広く利用されています。 このプロセスは、医薬品や農薬などのさまざまな有機化合物を合成するために不可欠です .

アミンのホルミル化

ギ酸フェニルは、アミンのホルミル化に効果的な試薬として機能します。これは、多数の産業用および医薬品の用途を持つ重要な有機化合物であるアミドの合成における基本的なステップです .

一酸化炭素の代替物

ギ酸フェニルは、便利な一酸化炭素(CO)の代替物として機能します。 反応条件下でCOを放出することができ、これは、有毒なCOガスを直接扱う必要がないカルボニル化化学において特に役立ちます .

アルケンのC–Hカルボニル化

この化合物は、高効率および優れた位置選択性でβ,β-ジアリル置換α,β-不飽和エステルを生成する、gem-二置換エチレンの高度に位置選択的なC–Hカルボニル化を促進することが報告されています .

Safety and Hazards

The safety data sheet for phenyl formate indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Specific hazards include skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

Research on phenyl formate has shown that its interaction with atmospheric water can form stable encounter complexes that will dissociate by sequential water loss to form protonated formates . This suggests potential future directions in studying the role of phenyl formate in atmospheric chemical reactions .

作用機序

Target of Action

Phenyl formate primarily targets alkenes in chemical reactions . It is used as a convenient CO surrogate in palladium-catalyzed C–H carbonylation of gem-disubstituted ethylenes . The compound also interacts with proton-bound water clusters in the atmosphere .

Biochemical Pathways

Phenyl formate is involved in the C–H carbonylation of alkenes . This pathway results in the formation of a wide range of β,β-diaryl substituted α,β-unsaturated esters . The compound also participates in ion-molecule reactions with proton-bound water clusters in the atmosphere .

Pharmacokinetics

Phenyl formate is a liquid compound with a boiling point of 62 °C/1 mmHg and a density of 1.120 g/mL at 20 °C . Its refractive index is n20/D 1.511 . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Action Environment

The action of phenyl formate can be influenced by environmental factors. For instance, the compound’s interaction with proton-bound water clusters in the atmosphere can lead to the formation of stable encounter complexes . These complexes can dissociate by sequential water loss to form protonated formates . The efficiency of this process can be affected by the concentration of water clusters in the atmosphere .

生化学分析

Biochemical Properties

Phenyl formate participates in various biochemical reactions. It can interact with different enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo ion-molecule reactions with proton-bound water clusters, leading to the formation of protonated formate .

Molecular Mechanism

Phenyl formate exerts its effects at the molecular level through various mechanisms. For instance, in a palladium-catalyzed C–H carbonylation of gem-disubstituted ethylenes, phenyl formate acts as a convenient CO surrogate, leading to the formation of β,β-diaryl substituted α,β-unsaturated esters .

Temporal Effects in Laboratory Settings

The effects of phenyl formate can change over time in laboratory settings. For example, in gas-phase interactions with water, phenyl formate forms stable encounter complexes that dissociate by sequential water loss to form protonated formates .

Metabolic Pathways

Phenyl formate is involved in various metabolic pathways. For instance, it can be synthesized from CO2 using renewable energy

特性

IUPAC Name |

phenyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOWCLRLLWTHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171898 | |

| Record name | Phenyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1864-94-4 | |

| Record name | Phenyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4EL38P3VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and structure of phenyl formate?

A1: Phenyl formate has the molecular formula C7H6O2 and a molecular weight of 122.12 g/mol. Its structure consists of a phenyl ring (C6H5) attached to a formate ester group (HCOO). [, ]

Q2: What spectroscopic techniques are useful for characterizing phenyl formate?

A2: Several spectroscopic techniques can be employed, including:

- NMR spectroscopy (1H, 13C, and even 11B when studying reactions with boron compounds): Provides information about the structure and conformation of phenyl formate and its reaction intermediates. [, , ]

- IR spectroscopy: Particularly useful for studying the carbonyl stretching frequency, providing insights into non-covalent interactions like n→π* interactions. []

- Mass spectrometry: Used to study the ionization and fragmentation patterns of phenyl formate, providing information about its bond dissociation energies. []

Q3: What are the conformational preferences of phenyl formate?

A3: Theoretical calculations and spectroscopic studies indicate that phenyl formate predominantly exists in a nonplanar Z conformation, where the carbonyl group points towards the phenyl ring. This preference is attributed to a stabilizing n→π interaction between the carbonyl oxygen lone pair and the phenyl ring π orbital. [, , , ]

Q4: Does the conformational preference of phenyl formate change upon microhydration?

A4: Interestingly, the conformational preference of phenyl formate is retained even upon the addition of a water molecule. The monohydrated complex still favors the cis conformation (C1), stabilized by a combination of O-H∙∙∙O=C hydrogen bonding and O-H∙∙∙π interactions. []

Q5: Why is phenyl formate considered a practical carbon monoxide (CO) surrogate in organic synthesis?

A5: Unlike gaseous CO, which is toxic and requires specialized handling, phenyl formate is a stable and readily available liquid. Under specific reaction conditions, it decomposes to release CO, making it a safe and convenient alternative in carbonylation reactions. [, , , , , ]

Q6: What is the mechanism of CO generation from phenyl formate?

A6: Experimental and theoretical investigations suggest that the generation of CO from phenyl formate follows a base-catalyzed E2 α-elimination pathway. The base abstracts the formyl proton, leading to the simultaneous formation of CO and phenoxide. [, ]

Q7: What factors influence the rate of CO generation from phenyl formate?

A7: The rate of CO generation is influenced by several factors, including:

- The substituents on the phenyl ring of phenyl formate. []

- The strength and concentration of the base used. [, ]

- The solvent polarity. []

Q8: How does the use of phenyl formate as a CO surrogate compare to using pressurized CO?

A8: In many cases, employing phenyl formate leads to equal or even superior yields of the desired products compared to using pressurized CO. This, combined with the safety and operational simplicity of using phenyl formate, makes it a highly attractive alternative. [, ]

Q9: What types of reactions can be performed using phenyl formate as a CO surrogate?

A9: Phenyl formate has enabled a wide range of palladium-catalyzed carbonylation reactions, including:

- Hydroesterification of alkenes and alkenylphenols. [, , , ]

- Aryloxycarbonylation of haloarenes. [, ]

- Reductive cyclization of nitro compounds, such as nitrostyrenes, to synthesize indoles and other heterocycles. [, , , , ]

- Synthesis of isocoumarins and phthalides. []

- Carbonylative synthesis of phthalimides and benzoxazinones. []

- Carbonylative cyclization of 2-iodosulfonamides to form N-substituted saccharins. []

- Carbonylative C-C bond activation of cyclobutanones to produce indanones. []

Q10: What are the advantages of using phenyl formate in these catalytic reactions?

A10: The advantages include:

- Enhanced safety: Eliminates the need for handling toxic CO gas. [, , , , , ]

- Mild reaction conditions: Often allows reactions to proceed at room temperature. [, ]

- Broad functional group tolerance: Suitable for substrates with various functional groups. [, ]

- Operational simplicity: Reactions can often be carried out in standard glassware, eliminating the need for specialized equipment like autoclaves. [, , , ]

Q11: Are there any limitations to using phenyl formate as a CO surrogate?

A11: While phenyl formate offers numerous advantages, some limitations include:

- Reaction optimization: Specific reaction conditions, including the choice of base and catalyst, need to be optimized for efficient CO generation and desired product formation. [, ]

- Competing reactions: In some cases, the base used for phenyl formate decomposition can also catalyze side reactions, requiring careful control of reaction conditions. []

Q12: Are there other applications of phenyl formate beyond its use as a CO surrogate?

A12: Yes, phenyl formate has been investigated in various other contexts:

- Lignin cleavage: Aqueous oxalic acid can cleave oxidized lignin model compounds, with phenyl formate identified as a product in certain cleavage pathways. This finding has implications for developing sustainable methods for lignin valorization. []

- Formylation reactions: Phenyl formate can act as a formylating agent in the presence of Lewis acids like BCl3. This approach has been explored for the synthesis of aromatic aldehydes, offering a regioselective route to valuable intermediates. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)

![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)